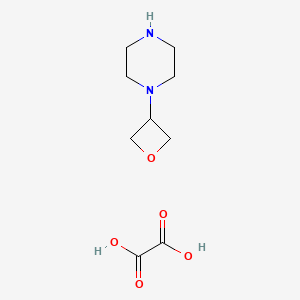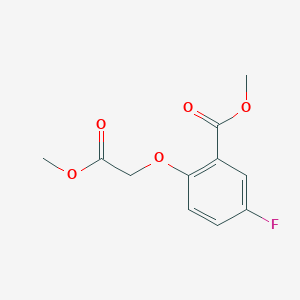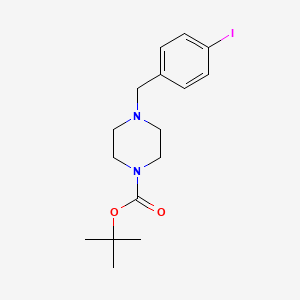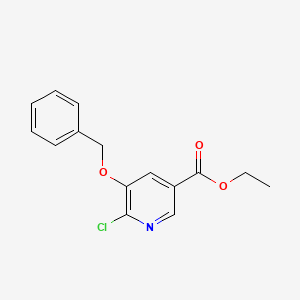
Ethyl 5-(benzyloxy)-6-chloronicotinate
Overview
Description
Ethyl 5-(benzyloxy)-6-chloronicotinate is a chemical compound. It likely contains an ester group (-COO-) and a chloro group (-Cl) attached to a nicotinate (a derivative of nicotinic acid or vitamin B3). The benzyloxy group (-OCH2C6H5) is an ether that is attached to the 5th carbon of the nicotinate .
Synthesis Analysis
While the specific synthesis pathway for Ethyl 5-(benzyloxy)-6-chloronicotinate is not available, similar compounds are often synthesized through condensation reactions of the corresponding carboxylic acids with various aminophenol derivatives . The Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, might also be relevant .Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis in Anti-Tubercular Compounds : Ethyl 5-(benzyloxy)-6-chloronicotinate derivatives have been utilized in synthesizing novel anti-tubercular compounds. A study involved the synthesis of such derivatives showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds demonstrating non-cytotoxic nature against human cancer cell lines (Nimbalkar et al., 2018).
Anti-HIV Activity : Derivatives of ethyl 5-(benzyloxy)-6-chloronicotinate have shown potent anti-HIV activity. For instance, research on 6-benzyluracil analogues of this compound demonstrated significant activity against HIV-1, highlighting their potential in antiviral therapies (Danel et al., 1996).
Development of Antagonists : The compound has been used in developing antagonists for various receptors. In a study, ethyl 6-chloro-5-cyano-2-methylnicotinate, a related compound, was used to develop AZD1283, a selective and reversible antagonist of the P2Y12 receptor (Andersen et al., 2013).
Chemical Synthesis and Properties
Role in Chemical Synthesis : The compound has been used in the synthesis of various chemical intermediates and pharmaceutical compounds. For example, it has been involved in the synthesis of ethyl 4-(2-aryloxyhexyloxy)benzoates, showing potential in inducing metamorphosis in larvae of silkworms (Furuta et al., 2006).
Involvement in Catalysis : Ethyl 5-(benzyloxy)-6-chloronicotinate derivatives have been studied in catalytic processes. For example, nickel(II) complexes chelated by 2-arylimino-6-benzoxazolylpyridine, which include these derivatives, have shown effectiveness in the catalytic oligomerization of ethylene (Gao et al., 2008).
Biological Studies
Microbial Reduction and Biocatalysis : Ethyl 5-(benzyloxy)-6-chloronicotinate has been a key intermediate in biocatalytic processes. A study involving microbial reduction of a related compound, 3,5-dioxo-6-(benzyloxy)hexanoic ethyl ester, to a dihydroxy derivative indicated potential applications in anticholesterol drugs (Patel, 2008).
Antitumor Studies : Studies on O-alkyl derivatives of the compound have shown promising results in antitumor activities. For instance, benzyl and ethyl derivatives demonstrated significant oral antitumor activity against sarcoma in mice (Yamashita et al., 1989).
properties
IUPAC Name |
ethyl 6-chloro-5-phenylmethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-2-19-15(18)12-8-13(14(16)17-9-12)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABCBJDGYOCBAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1)Cl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(benzyloxy)-6-chloronicotinate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


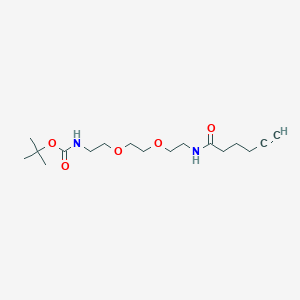
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
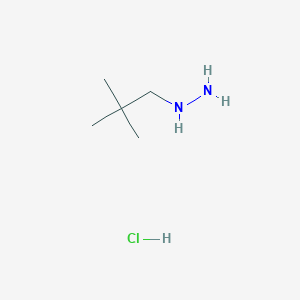
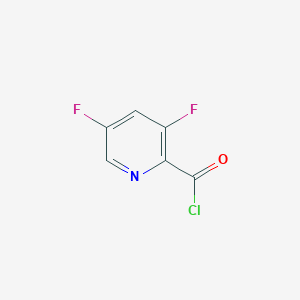



![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
